molecular formula C5H11N B3231197 1,2-Dimethylcyclopropan-1-amine CAS No. 1314967-75-3

1,2-Dimethylcyclopropan-1-amine

Cat. No.: B3231197
CAS No.: 1314967-75-3
M. Wt: 85.15 g/mol
InChI Key: FVVGXRJNWIYMNJ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and an amine group. The compound’s structure is notable for its strained three-membered ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylcyclopropane with ammonia or an amine under suitable conditions. Another method includes the cyclopropanation of alkenes using carbenes or carbenoid reagents, followed by amination.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or amides.

Scientific Research Applications

1,2-Dimethylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, including enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple three-membered ring hydrocarbon.

    1,1-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups on the same carbon.

    Ethylcyclopropane: A cyclopropane ring with an ethyl group substitution.

Uniqueness

1,2-Dimethylcyclopropan-1-amine is unique due to the presence of both methyl and amine groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2-dimethylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-3-5(4,2)6/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVGXRJNWIYMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 2
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 3
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 4
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 5
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 6
1,2-Dimethylcyclopropan-1-amine

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